

Application Notes: Western Blot Analysis of (Z)-SU14813 Treated Cells

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B8085312

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(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. This small molecule primarily targets key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).^{[1][2][3]} By inhibiting these kinases, SU14813 can block downstream signaling pathways that are crucial for cell proliferation, migration, survival, and angiogenesis.^{[1][4]}

Western blot analysis is an indispensable technique for researchers studying the effects of **(Z)-SU14813**. It allows for the direct assessment of the inhibitor's impact on its intended targets and downstream signaling cascades. Specifically, Western blotting can be used to measure the phosphorylation status of RTKs such as VEGFR-2, PDGFR- β , and KIT, providing direct evidence of target engagement and inhibition.^{[2][4]} Furthermore, this method can quantify changes in the activation of downstream signaling proteins like Akt and MAPK, offering insights into the functional consequences of RTK inhibition. These application notes provide a comprehensive protocol for utilizing Western blot to analyze protein expression and phosphorylation in cells treated with **(Z)-SU14813**.

Quantitative Data: Inhibitory Activity of (Z)-SU14813

The inhibitory potency of **(Z)-SU14813** has been characterized in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) against its primary targets.

Table 1: Biochemical IC50 Values for **(Z)-SU14813**

Target Kinase	IC50 (nM)
VEGFR1	2
VEGFR2	50
PDGFR β	4
KIT	15

Data sourced from biochemical kinase assays.[4][5]

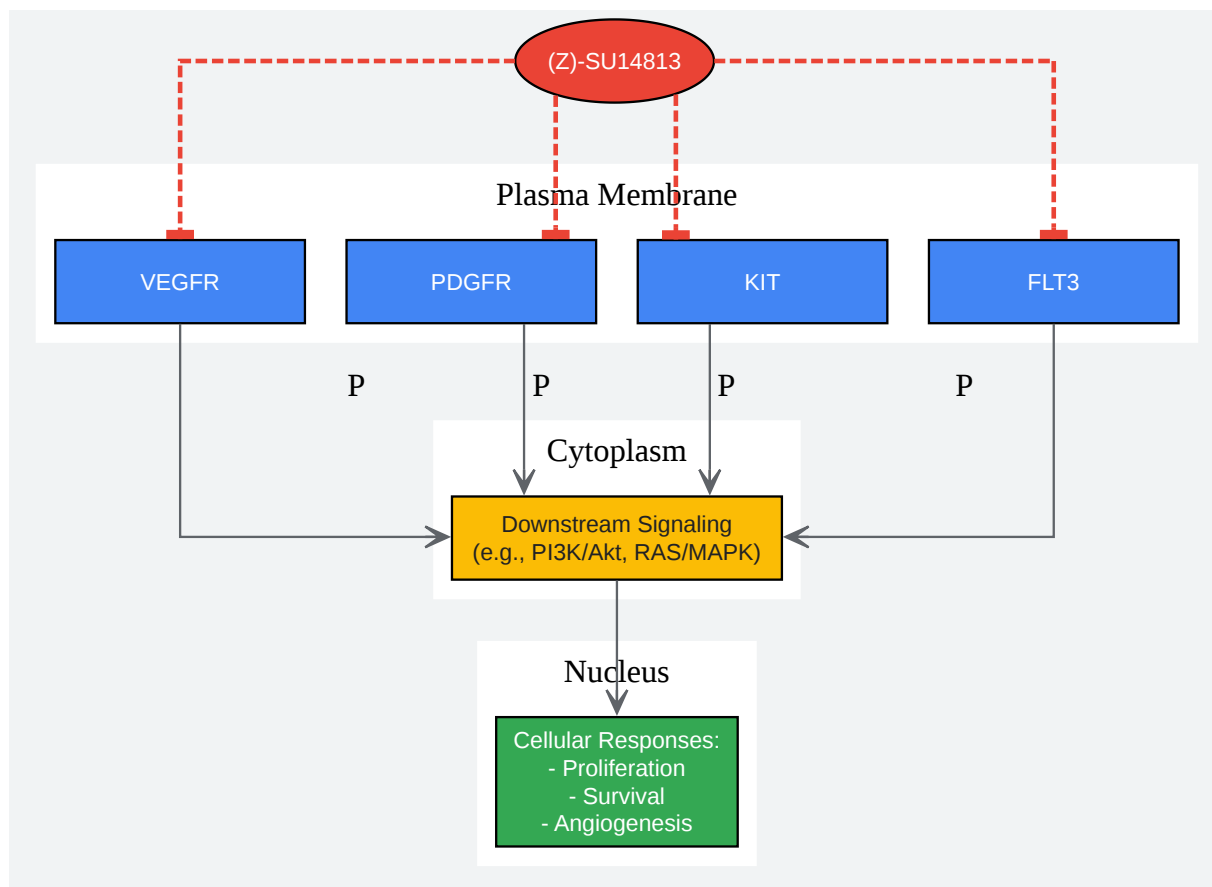
Table 2: Cellular IC50 Values for **(Z)-SU14813**

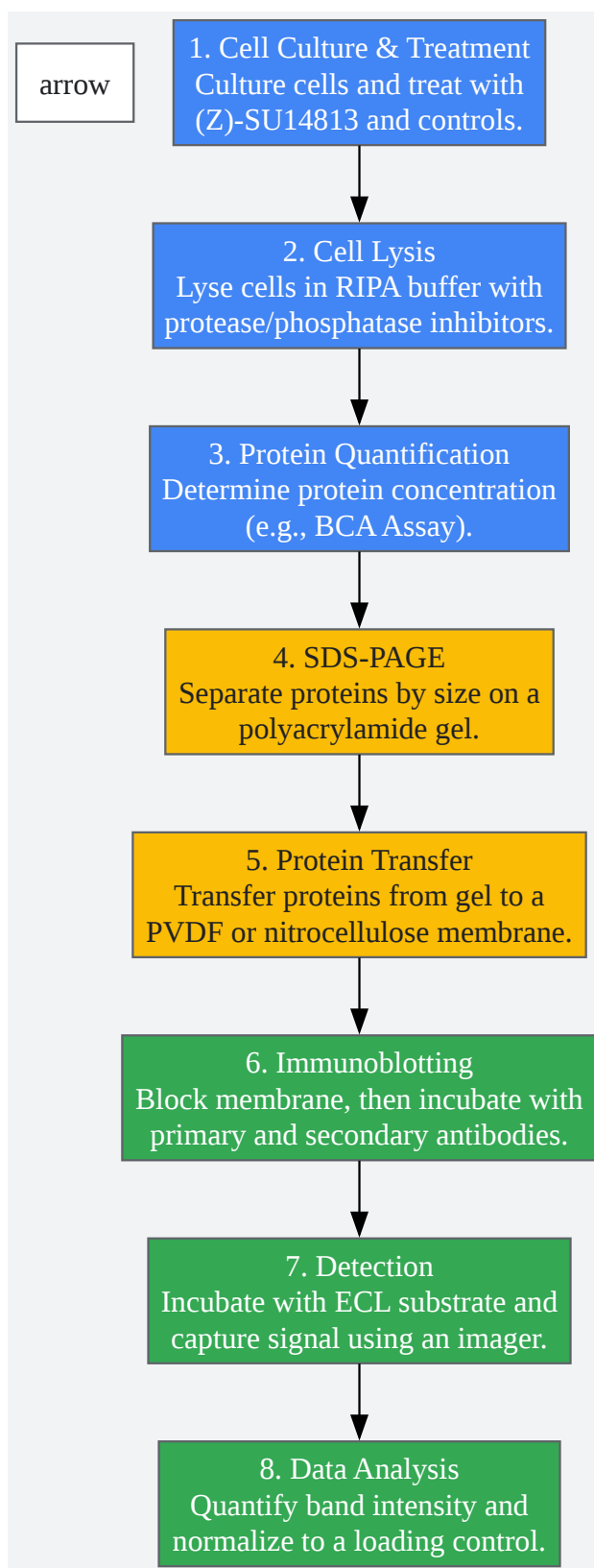
Target Phosphorylation	Cell Line Context	IC50 (nM)
VEGFR-2	Porcine Aortic Endothelial Cells (overexpressing)	5.2
PDGFR- β	Porcine Aortic Endothelial Cells (overexpressing)	9.9
KIT	Porcine Aortic Endothelial Cells (overexpressing)	11.2
FLT3-ITD	MV4;11 human AML cells	6.0

Data reflects the inhibition of ligand-dependent or autonomous RTK phosphorylation in cellular contexts.[2][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for **(Z)-SU14813** and the experimental workflow for its analysis via Western blot.





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